molecular formula C12H6BF21O3 B6327224 Tris(1H,1H-heptafluorobutyl)borate CAS No. 755-53-3

Tris(1H,1H-heptafluorobutyl)borate

Cat. No.: B6327224
CAS No.: 755-53-3
M. Wt: 607.95 g/mol
InChI Key: XJNAPTARYFQVEU-UHFFFAOYSA-N
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Description

Tris(1H,1H-heptafluorobutyl)borate is a chemical compound with the molecular formula C12H6BF21O3 and a molecular weight of 607.95 g/mol . It is known for its unique properties due to the presence of heptafluorobutyl groups, which contribute to its high fluorine content and distinctive reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1H,1H-heptafluorobutyl)borate is typically synthesized through the esterification of boric acid with 1H,1H-heptafluorobutanol. The reaction involves the use of a catalyst, often an acid catalyst, under controlled temperature and pressure conditions to ensure the complete formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Tris(1H,1H-heptafluorobutyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .

Scientific Research Applications

Tris(1H,1H-heptafluorobutyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(1H,1H-heptafluorobutyl)borate involves its interaction with various molecular targets. The heptafluorobutyl groups enhance its reactivity and enable it to participate in a range of chemical reactions. The compound can interact with enzymes and proteins, potentially altering their activity and function. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .

Comparison with Similar Compounds

  • Tris(1H,1H-heptafluoropropyl)borate
  • Tris(1H,1H-heptafluoroethyl)borate
  • Tris(1H,1H-heptafluoromethyl)borate

Comparison: Tris(1H,1H-heptafluorobutyl)borate is unique due to its longer heptafluorobutyl chains, which confer distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher thermal stability, increased hydrophobicity, and enhanced reactivity in certain chemical reactions .

Properties

IUPAC Name

tris(2,2,3,3,4,4,4-heptafluorobutyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BF21O3/c14-4(15,7(20,21)10(26,27)28)1-35-13(36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNAPTARYFQVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BF21O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896967
Record name tris((Perfluoropropyl)methyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755-53-3
Record name tris((Perfluoropropyl)methyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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